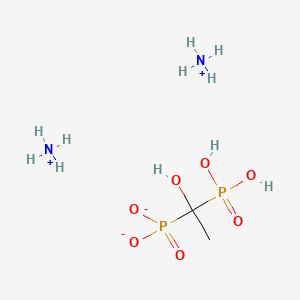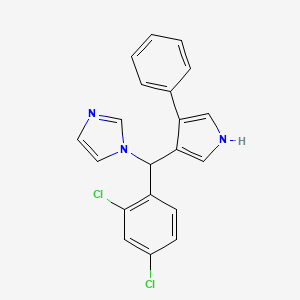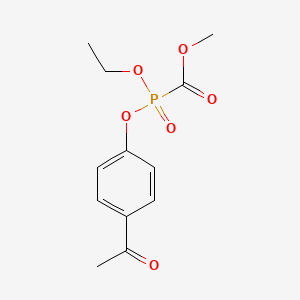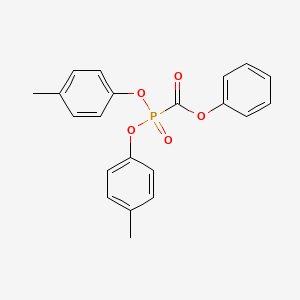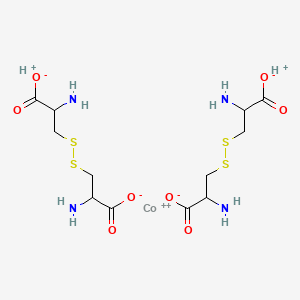
Bis(L-cystinato)cobaltate(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(L-cystinato)cobaltate(2-) is a coordination compound consisting of a cobalt ion complexed with two L-cystine ligands This compound is part of a broader class of coordination complexes, which are known for their diverse structures and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(L-cystinato)cobaltate(2-) typically involves the reaction of cobalt salts with L-cystine under controlled conditions. One common method includes dissolving cobalt(II) chloride in water and then adding L-cystine. The mixture is stirred and heated to promote the formation of the complex. The reaction can be represented as follows:
CoCl2+2L-cystine→Bis(L-cystinato)cobaltate(2-)+2HCl
Industrial Production Methods
While specific industrial production methods for Bis(L-cystinato)cobaltate(2-) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, pH, and concentration to maximize yield and purity. Techniques like crystallization and filtration would be employed to isolate and purify the compound.
Análisis De Reacciones Químicas
Types of Reactions
Bis(L-cystinato)cobaltate(2-) can undergo various chemical reactions, including:
Oxidation-Reduction Reactions: The cobalt center can participate in redox reactions, changing its oxidation state.
Substitution Reactions: Ligands in the coordination sphere can be replaced by other ligands.
Complexation Reactions: The compound can form additional complexes with other metal ions or ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can oxidize the cobalt center.
Reducing Agents: Sodium borohydride or hydrazine can reduce the cobalt center.
Substitution Reagents: Ammonia or ethylenediamine can replace L-cystine ligands under appropriate conditions.
Major Products
Oxidation: Oxidized cobalt complexes.
Reduction: Reduced cobalt complexes.
Substitution: New coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
Bis(L-cystinato)cobaltate(2-) has several applications in scientific research:
Chemistry: Used as a model compound to study coordination chemistry and ligand exchange reactions.
Biology: Investigated for its potential role in biological systems, particularly in metal ion transport and storage.
Medicine: Explored for its potential therapeutic properties, including as an antioxidant or in metal-based drug design.
Mecanismo De Acción
The mechanism of action of Bis(L-cystinato)cobaltate(2-) involves its ability to interact with biological molecules and metal ions. The cobalt center can undergo redox reactions, which may influence cellular processes. The L-cystine ligands can interact with proteins and enzymes, potentially affecting their function. The compound’s ability to form complexes with other metal ions can also play a role in its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(ethylenediamine)cobaltate(2-)
- Bis(oxalato)cobaltate(2-)
- Bis(acetylacetonato)cobaltate(2-)
Uniqueness
Bis(L-cystinato)cobaltate(2-) is unique due to the presence of L-cystine ligands, which are biologically relevant amino acids
Propiedades
Número CAS |
81876-66-6 |
|---|---|
Fórmula molecular |
C12H22CoN4O8S4 |
Peso molecular |
537.5 g/mol |
Nombre IUPAC |
2-amino-3-[(2-amino-2-carboxylatoethyl)disulfanyl]propanoate;cobalt(2+);hydron |
InChI |
InChI=1S/2C6H12N2O4S2.Co/c2*7-3(5(9)10)1-13-14-2-4(8)6(11)12;/h2*3-4H,1-2,7-8H2,(H,9,10)(H,11,12);/q;;+2/p-2 |
Clave InChI |
HDGMDUZEOWVQDN-UHFFFAOYSA-L |
SMILES canónico |
[H+].[H+].C(C(C(=O)[O-])N)SSCC(C(=O)[O-])N.C(C(C(=O)[O-])N)SSCC(C(=O)[O-])N.[Co+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




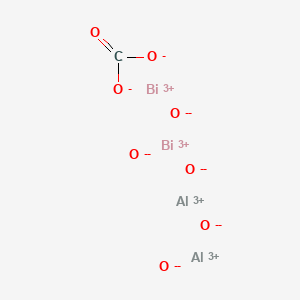

![[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2-(6-methylheptyl)phenolate](/img/structure/B12683196.png)



